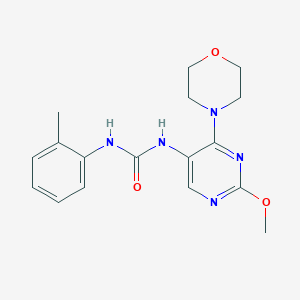

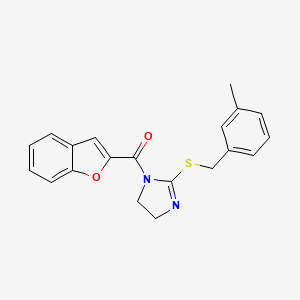

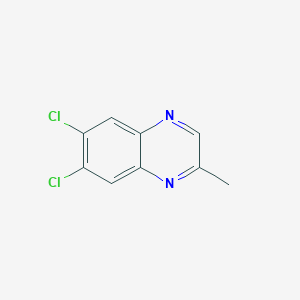

1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-(o-tolyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-(o-tolyl)urea, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B cell receptor (BCR) signaling pathway, which plays a critical role in the development and function of B cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Scientific Research Applications

Antitumor and Anticancer Applications

- A synthetic phenoxypyrimidine urea derivative demonstrated antiproliferative effects against non-small cell lung cancer cells by inducing apoptosis through both caspase-dependent and -independent pathways and by triggering cytoprotective autophagy. Pre-treatment with an autophagy inhibitor enhanced the apoptotic effect, suggesting potential therapeutic applications for lung cancer treatment (Hyo-Sun Gil et al., 2021).

Synthesis of Imaging Agents for Neurological Disorders

- The synthesis of [11C]HG-10-102-01, a potential PET agent for imaging of the LRRK2 enzyme in Parkinson's disease, utilized a similar compound, indicating the relevance of such chemical structures in the development of diagnostic tools for neurodegenerative diseases (Min Wang et al., 2017).

Enzyme Inhibition for Therapeutic Applications

- A series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized and assessed for antiacetylcholinesterase activity, indicating the potential of such compounds in developing treatments for conditions associated with enzyme dysfunction (J. Vidaluc et al., 1995).

Antibacterial Activity

- Certain 3-substituted-6-(3-ethyl-4-methylanilino)uracils demonstrated potent competitive inhibition of bacterial DNA polymerase IIIC and significant antibacterial activity against Gram-positive organisms, highlighting their potential as antibiotics (C. Zhi et al., 2005).

Synthesis of Potent Kinase Inhibitors

- The stereoselective synthesis of an active metabolite of the potent PI3 kinase inhibitor PKI-179 involved the creation of a specific 1-(4-(4-((1R,5R,6R)-6-hydroxy-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-3-(pyridin-4-yl)urea, underscoring the significance of precise chemical synthesis in the development of cancer therapeutics (Zecheng Chen et al., 2010).

properties

IUPAC Name |

1-(2-methoxy-4-morpholin-4-ylpyrimidin-5-yl)-3-(2-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O3/c1-12-5-3-4-6-13(12)19-16(23)20-14-11-18-17(24-2)21-15(14)22-7-9-25-10-8-22/h3-6,11H,7-10H2,1-2H3,(H2,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AREAOEHDUYBHLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2N3CCOCC3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-(o-tolyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-N-(4-methoxyphenyl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2557105.png)

![3,9-Diazaspiro[5.5]undecan-3-yl(phenyl)methanone;hydrochloride](/img/structure/B2557116.png)

![6-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2557121.png)

![Methyl 3-[2-(acetylamino)phenoxy]-2-thiophenecarboxylate](/img/structure/B2557122.png)

![7-Cyclopentyl-1,3-dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2557123.png)